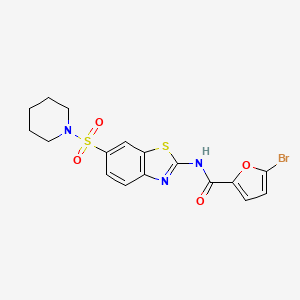
5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with several functional groups, including a furan ring, a benzothiazole ring, a piperidine ring, a sulfonyl group, and an amide group . These functional groups suggest that this compound could have a variety of chemical properties and potential applications.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide group could participate in hydrolysis or condensation reactions, while the benzothiazole ring might undergo electrophilic substitution reactions .Applications De Recherche Scientifique
Synthesis and Reactivity : A study by Aleksandrov et al. (2021) discusses the synthesis of related compounds involving furan-2-carboxamide. They describe the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride and subsequent reactions, including electrophilic substitution reactions (Aleksandrov, Elchaninov, Tishina, Tarakanova, & Shmanovsky, 2021).
Electrophilic Substitution Reactions : Another study by Aleksandrov et al. (2017) on a similar compound, N-(1-Naphthyl)furan-2-carboxamide, details the process of electrophilic substitution reactions such as bromination, nitration, and acylation, which are key in the modification and potential application of these compounds (Aleksandrov & El’chaninov, 2017).
Antiprotozoal Agents : Ismail et al. (2004) synthesized derivatives of imidazo[1,2-a]pyridines, including compounds with furan-2-carboxamide structures. These compounds demonstrated significant DNA affinities and in vitro effectiveness against protozoal infections, highlighting potential therapeutic applications (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Urotensin-II Receptor Antagonists : A study by Lim et al. (2019) on 5-arylfuran-2-carboxamide derivatives, including a compound with a piperidin-4-yloxy group, found these to be potent urotensin-II receptor antagonists, suggesting their use in treating disorders associated with this receptor (Lim, Kim, Park, Lee, Oh, & Yi, 2019).
Antimicrobial Activity : Research by Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazole with a structure similar to the queried compound. These derivatives exhibited moderate to significant antimicrobial activity, suggesting potential applications in this domain (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S2/c18-15-7-6-13(25-15)16(22)20-17-19-12-5-4-11(10-14(12)26-17)27(23,24)21-8-2-1-3-9-21/h4-7,10H,1-3,8-9H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQESRMSUSHATNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


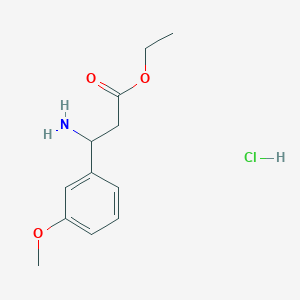
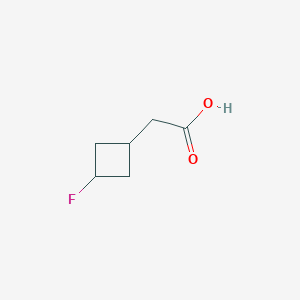

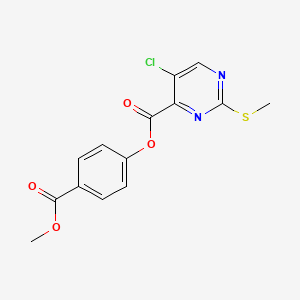
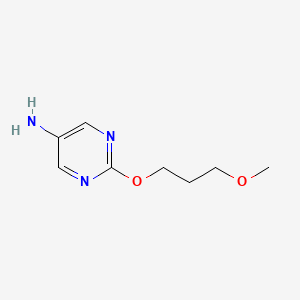
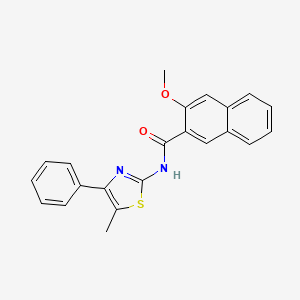
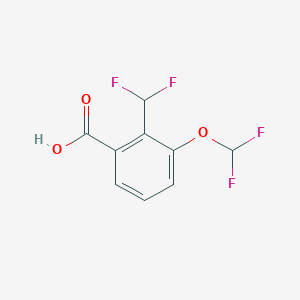
![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2636139.png)
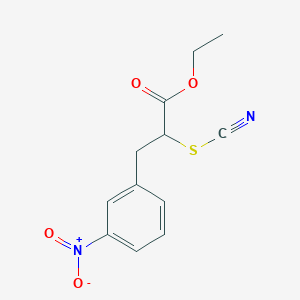
![N-[(4-Cyclopropylphenyl)methyl]prop-2-enamide](/img/structure/B2636142.png)
![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)
